molecular formula C28H33NO7S B8373701 4-Methyl-4-(2-{[4-(pyren-1-yl)butanoyl]oxy}ethyl)morpholin-4-ium methyl sulfate CAS No. 88927-32-6

4-Methyl-4-(2-{[4-(pyren-1-yl)butanoyl]oxy}ethyl)morpholin-4-ium methyl sulfate

Cat. No. B8373701
Key on ui cas rn: 88927-32-6
M. Wt: 527.6 g/mol
InChI Key: QIYJLINJQOEDQW-UHFFFAOYSA-M
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Patent
US04462931

Procedure details

Dimethyl sulfate (6 mls; 0.063M) is added dropwise to a solution of 4-[2-[1-oxo-4-(1-pyrenyl)butoxy]ethyl]morpholine (2.64 grams; 0.006M) in dry acetone (50 mls) at 0° C., and the resulting reaction mixture is then heated at 50° C. for 1.5 hours. The reaction mixture is cooled to ambient temperature and filtered to recover a precipitate of the desired compound which weighs 2.28 grams, after drying in a vacuum oven, and melts at 115°-117° C.
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]([O:6]C)([O:4][CH3:5])(=[O:3])=[O:2].[O:8]=[C:9]([O:29][CH2:30][CH2:31][N:32]1[CH2:37][CH2:36][O:35][CH2:34][CH2:33]1)[CH2:10][CH2:11][CH2:12][C:13]1[C:26]2[C:27]3=[C:28]4[C:23](=[CH:24][CH:25]=2)[CH:22]=[CH:21][CH:20]=[C:19]4[CH:18]=[CH:17][C:16]3=[CH:15][CH:14]=1>CC(C)=O>[CH3:5][O:4][S:1]([O-:6])(=[O:3])=[O:2].[CH3:5][N+:32]1([CH2:31][CH2:30][O:29][C:9](=[O:8])[CH2:10][CH2:11][CH2:12][C:13]2[C:26]3[C:27]4=[C:28]5[C:23](=[CH:24][CH:25]=3)[CH:22]=[CH:21][CH:20]=[C:19]5[CH:18]=[CH:17][C:16]4=[CH:15][CH:14]=2)[CH2:37][CH2:36][O:35][CH2:34][CH2:33]1 |f:3.4|

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
2.64 g
Type
reactant
Smiles
O=C(CCCC1=CC=C2C=CC3=CC=CC4=CC=C1C2=C34)OCCN3CCOCC3
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to recover a precipitate of the desired compound which
CUSTOM
Type
CUSTOM
Details
after drying in a vacuum oven, and melts at 115°-117° C.

Outcomes

Product
Name
Type
Smiles
COS(=O)(=O)[O-].C[N+]1(CCOCC1)CCOC(CCCC1=CC=C2C=CC3=CC=CC4=CC=C1C2=C34)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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